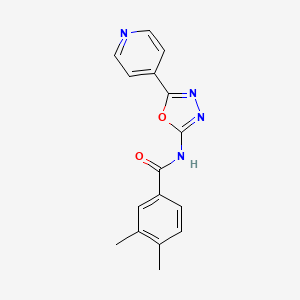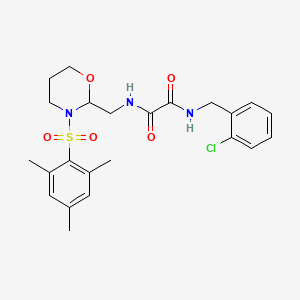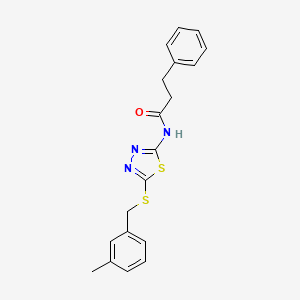
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring, an oxadiazole ring, and a benzamide group. Its unique structure makes it an attractive target for synthesis and investigation.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its effects by interacting with specific biological targets, such as enzymes or receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide. Some of these include:
1. Investigation of its potential as a drug candidate for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
2. Elucidation of its exact mechanism of action and identification of its biological targets.
3. Development of new synthesis methods for this compound to improve its yield and purity.
4. Investigation of its potential as a fluorescent probe for biological imaging.
5. Evaluation of its potential as a catalyst for various chemical reactions.
Conclusion:
In conclusion, 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a promising compound that has attracted significant attention in scientific research due to its unique structure and properties. Its potential applications in various fields, such as medicinal chemistry, make it an attractive target for investigation. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with 2-bromo-3,4-dimethylbenzoic acid, followed by cyclization with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-aminopyridine with 3,4-dimethylbenzoyl chloride, followed by cyclization with hydrazine hydrate and acetic anhydride.
Scientific Research Applications
3,4-dimethyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. Its unique structure and properties make it a promising candidate for the development of new drugs for various diseases.
properties
IUPAC Name |
3,4-dimethyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10-3-4-13(9-11(10)2)14(21)18-16-20-19-15(22-16)12-5-7-17-8-6-12/h3-9H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKLFHBXXJBSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2949441.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)imidazolidin-2-one](/img/structure/B2949447.png)

![(3-Chloro-2-thienyl)[3-(2,6-dichlorophenyl)-4-isoxazolyl]methanone](/img/structure/B2949451.png)


![2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2949455.png)


